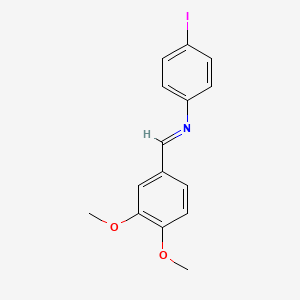
5-(2-Hydroxybutan-2-yl)-1,3,5-triazinane-2-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2-Hydroxybutan-2-yl)-1,3,5-triazinane-2-thione is a heterocyclic compound that contains a triazinane ring substituted with a hydroxybutyl group and a thione group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Hydroxybutan-2-yl)-1,3,5-triazinane-2-thione typically involves the reaction of cyanuric chloride with 2-hydroxybutan-2-amine under basic conditions. The reaction proceeds through nucleophilic substitution, where the chlorine atoms on the cyanuric chloride are replaced by the hydroxybutylamine group. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of automated systems can also reduce the risk of human error and increase the efficiency of the production process .
化学反応の分析
Types of Reactions
5-(2-Hydroxybutan-2-yl)-1,3,5-triazinane-2-thione undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The thione group can be reduced to a thiol group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Acyl chlorides or alkyl halides in the presence of a base like pyridine or triethylamine.
Major Products Formed
Oxidation: Formation of 5-(2-Oxobutan-2-yl)-1,3,5-triazinane-2-thione.
Reduction: Formation of 5-(2-Hydroxybutan-2-yl)-1,3,5-triazinane-2-thiol.
Substitution: Formation of various substituted triazinane derivatives depending on the reagent used.
科学的研究の応用
5-(2-Hydroxybutan-2-yl)-1,3,5-triazinane-2-thione has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and antioxidant agent.
Materials Science: The compound can be used in the synthesis of polymers and other materials with specific properties, such as enhanced thermal stability and resistance to degradation.
Biological Studies: It is used in studies to understand its interactions with enzymes and other proteins, providing insights into its mechanism of action and potential therapeutic uses.
作用機序
The mechanism of action of 5-(2-Hydroxybutan-2-yl)-1,3,5-triazinane-2-thione involves its interaction with various molecular targets. The hydroxy and thione groups allow it to form hydrogen bonds and other interactions with enzymes and proteins. This can lead to inhibition of enzyme activity or modulation of protein function, which is crucial for its antimicrobial and antioxidant properties .
類似化合物との比較
Similar Compounds
1,3,5-Triazine: A parent compound with a similar triazinane ring structure but without the hydroxybutyl and thione substitutions.
2-Hydroxy-1,3,5-triazine: Similar to 5-(2-Hydroxybutan-2-yl)-1,3,5-triazinane-2-thione but lacks the butyl group.
1,3,5-Triazinane-2-thione: Similar structure but without the hydroxybutyl group.
Uniqueness
This compound is unique due to the presence of both the hydroxybutyl and thione groups. This combination of functional groups provides it with distinct chemical and biological properties, making it a versatile compound for various applications .
特性
分子式 |
C7H15N3OS |
|---|---|
分子量 |
189.28 g/mol |
IUPAC名 |
5-(2-hydroxybutan-2-yl)-1,3,5-triazinane-2-thione |
InChI |
InChI=1S/C7H15N3OS/c1-3-7(2,11)10-4-8-6(12)9-5-10/h11H,3-5H2,1-2H3,(H2,8,9,12) |
InChIキー |
XXNXAVVVTBJDSW-UHFFFAOYSA-N |
正規SMILES |
CCC(C)(N1CNC(=S)NC1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


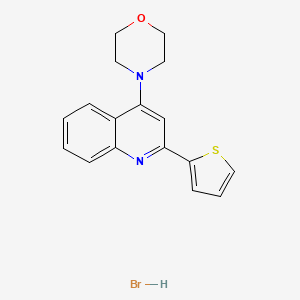
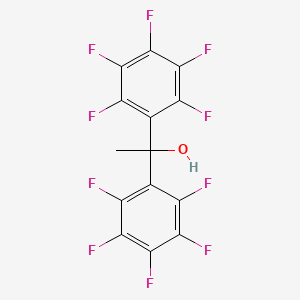
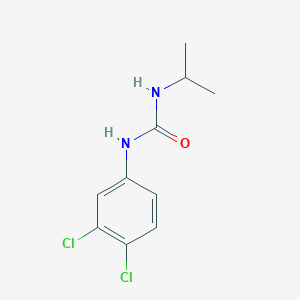
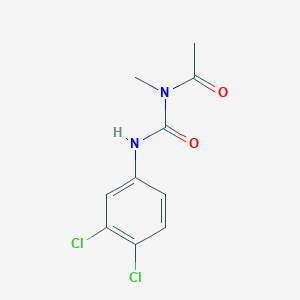
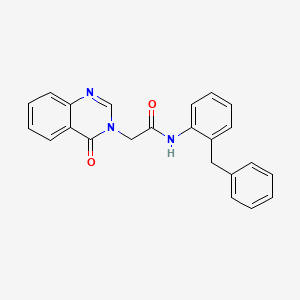
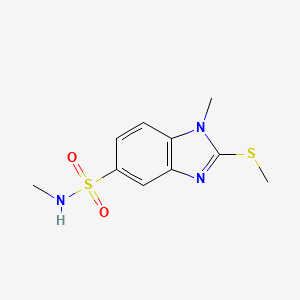

![N1-(2-Fluoro-11H-indeno[1,2-b]quinolin-10-yl)-N2,N2-dimethylethane-1,2-diamine](/img/structure/B15076055.png)
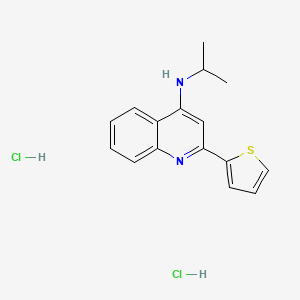
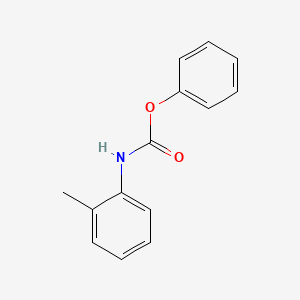
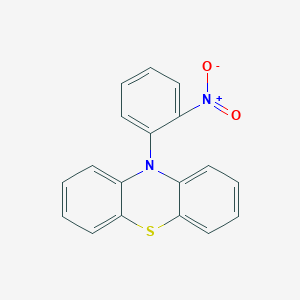
![5-Methyl-9-nitro-11-oxo-5,11-dihydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile](/img/structure/B15076096.png)
